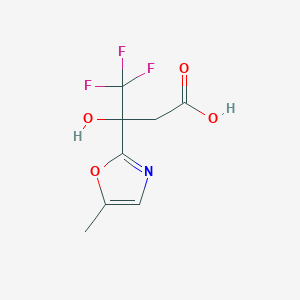
4,4,4-Trifluoro-3-hydroxy-3-(5-methyl-1,3-oxazol-2-yl)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trifluoromethylated compounds are important in the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .
Synthesis Analysis
The synthesis of similar compounds often involves acylation methods. For example, the synthesis of 4,4,4-trifluoro-3,3-dihydroxy-2-methyl-1-(thien-2-yl)butan-1-one was achieved through acylation of 1,1-dimethoxy-1-(thien-2-yl)propane with trifluoroacetic anhydride .Molecular Structure Analysis
The molecular structure of similar compounds often reveals interesting features. For instance, X-ray structural analysis of 4,4,4-trifluoro-3,3-dihydroxy-2-methyl-1-(thien-2-yl)butan-1-one revealed that this hydrate exists as a racemate with inter- and intramolecular O-H·O bonds .Chemical Reactions Analysis
The reactions of similar compounds with hydroxylamine and hydrazine have been investigated . These reactions often involve cyclocondensation processes .Physical And Chemical Properties Analysis
Trifluoromethylated compounds are characterized by their distinctive physical–chemical properties, which are often bestowed by the presence of a fluorine atom and a carbon-containing pyridine .Aplicaciones Científicas De Investigación
- Potential : Molecular docking studies could explore whether this compound interacts with HIV-1 proteins, inhibiting viral replication .
- Application : It could be investigated for its anti-inflammatory properties, especially related to brain inflammation processes .
- Insights : Understanding its three-dimensional arrangement aids in predicting its behavior and interactions in various environments .
Anti-HIV-1 Drug Development
Inflammation Regulation
Crystallography and Structural Studies
Fatty Acid Metabolism Research
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
4,4,4-trifluoro-3-hydroxy-3-(5-methyl-1,3-oxazol-2-yl)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO4/c1-4-3-12-6(16-4)7(15,2-5(13)14)8(9,10)11/h3,15H,2H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUCWGTZOHCPNEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(O1)C(CC(=O)O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,4-Trifluoro-3-hydroxy-3-(5-methyl-1,3-oxazol-2-yl)butanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2980756.png)
![4-[3-(Aminomethyl)phenyl]morpholin-3-one](/img/structure/B2980757.png)
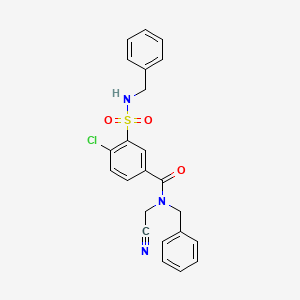
![2-[4-[6-(3,5-Dimethylpyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl]quinoline-3-carbonitrile](/img/structure/B2980759.png)
![2-{[7-(4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-4-oxobutyl)-8-oxo-7,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-6-yl]thio}-N-(2-methoxyphenyl)butanamide](/img/structure/B2980764.png)
![2-[(2-Hydroxy-2-methylpropyl)amino]acetic acid](/img/structure/B2980766.png)
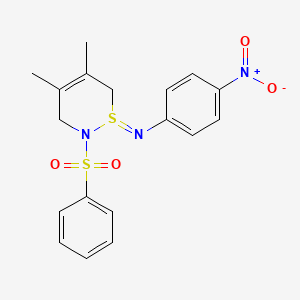
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2980770.png)
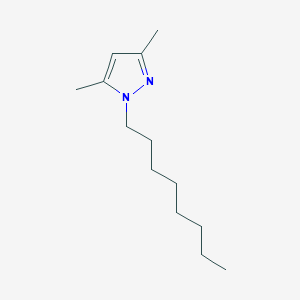
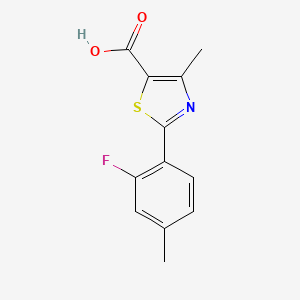
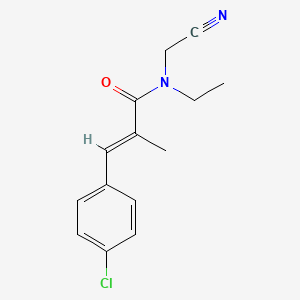
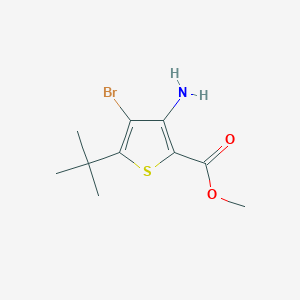

![2-Methoxy-6-[(E)-(quinolin-8-ylhydrazinylidene)methyl]phenol;hydrochloride](/img/structure/B2980777.png)